molecular formula C19H20O6 B12430187 3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one

3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B12430187
M. Wt: 344.4 g/mol
InChI Key: WKHFCYYMOLJMDZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one is a chemical compound known for its unique structure and properties. It is a type of chalcone, a class of natural compounds with a wide range of biological activities. The compound has a molecular formula of C19H20O6 and a molecular weight of 344.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-3,4,5,6-tetramethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3

InChI Key

WKHFCYYMOLJMDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC

Origin of Product

United States

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